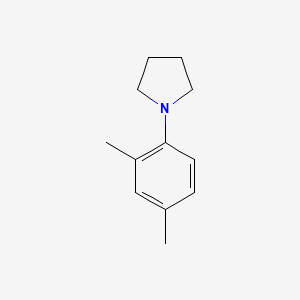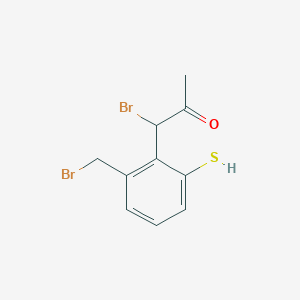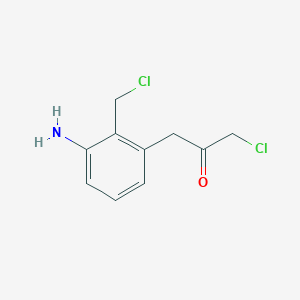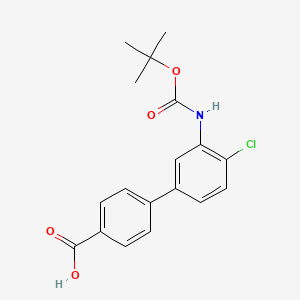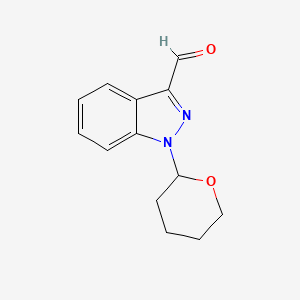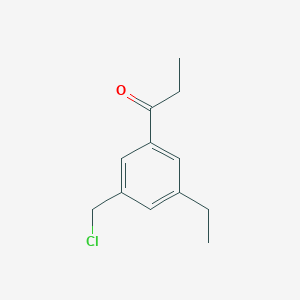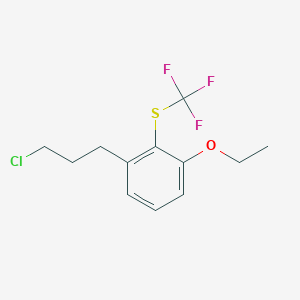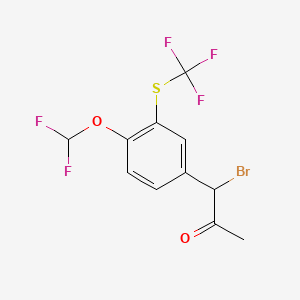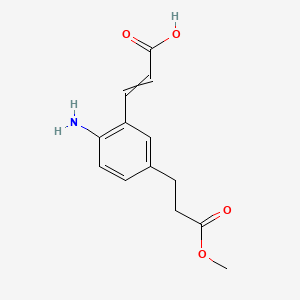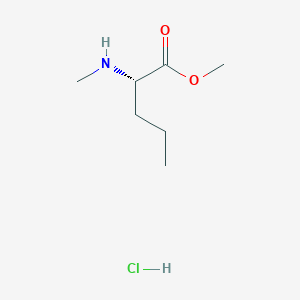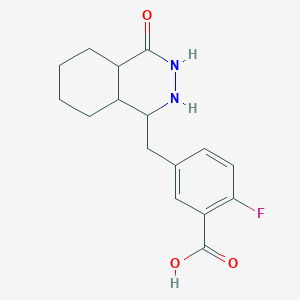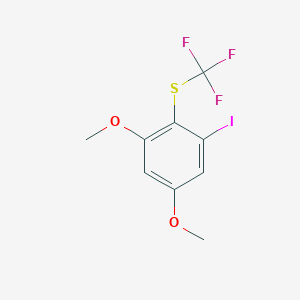
1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3IO2S This compound is characterized by the presence of methoxy groups at positions 1 and 5, an iodine atom at position 3, and a trifluoromethylthio group at position 2 on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,5-dimethoxybenzene.
Trifluoromethylthiolation: The trifluoromethylthio group can be introduced using a reagent such as trifluoromethylthiolating agents (e.g., CF3SCl) under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a suitable solvent (e.g., DMF) and base (e.g., K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene depends on its specific application
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It can interact with cellular receptors, modulating their activity and signaling pathways.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in chemical reactions that modify biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dimethoxy-2-iodobenzene: Lacks the trifluoromethylthio group, making it less reactive in certain chemical reactions.
1,5-Dimethoxy-3-iodobenzene: Similar structure but without the trifluoromethylthio group, affecting its chemical properties and reactivity.
1,5-Dimethoxy-2-(trifluoromethylthio)benzene: Lacks the iodine atom, which limits its use in coupling reactions.
Uniqueness
1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene is unique due to the presence of both the iodine atom and the trifluoromethylthio group. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H8F3IO2S |
|---|---|
Peso molecular |
364.13 g/mol |
Nombre IUPAC |
1-iodo-3,5-dimethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-5-3-6(13)8(7(4-5)15-2)16-9(10,11)12/h3-4H,1-2H3 |
Clave InChI |
JDICEMXZLHJMBZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)I)SC(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


